molecular formula C10H12N4 B2502967 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine CAS No. 1342046-86-9

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Cat. No.: B2502967
CAS No.: 1342046-86-9
M. Wt: 188.234
InChI Key: LNGZLAUTRMXQAC-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and pyrimidine moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine typically involves the condensation of 3,5-dimethylpyrazole with 2-methylpyrimidine under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
  • 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is unique due to the combination of pyrazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.

Biological Activity

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 1171685-29-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole and pyrimidine moieties contribute to its ability to modulate biological pathways, particularly in the context of cancer and inflammation.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to affect the expression of key regulatory proteins involved in apoptosis pathways, such as Bcl-2 and caspases .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies suggest that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it shows inhibitory activity against certain kinases that play crucial roles in cancer cell signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionInhibition of specific kinases

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value indicating potent activity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study: Anti-inflammatory Mechanism

In a separate investigation, the anti-inflammatory effects were assessed using a murine model of arthritis. Treatment with this compound resulted in significant reductions in joint swelling and histological signs of inflammation compared to controls .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-4-5-11-9(3)12-10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGZLAUTRMXQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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